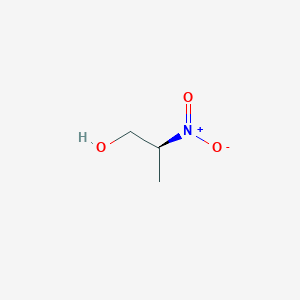

1-Propanol, 2-nitro-, (S)-

Description

BenchChem offers high-quality 1-Propanol, 2-nitro-, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanol, 2-nitro-, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-nitropropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNWBUOSTLGPMI-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426408 | |

| Record name | 1-Propanol, 2-nitro-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192045-61-7 | |

| Record name | 1-Propanol, 2-nitro-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Chiral Nitro Alcohols in Contemporary Organic Synthesis

Chiral β-nitro alcohols, including (S)-2-nitro-1-propanol, are highly significant in modern organic synthesis due to the versatile reactivity of their vicinal hydroxyl and nitro functionalities. rsc.org These compounds serve as crucial building blocks for a wide array of important pharmaceuticals, fine chemicals, and biologically active molecules. rsc.org

The synthetic utility of this class of compounds stems from the ease with which the nitro and hydroxyl groups can be transformed into other functional groups. wikipedia.org For instance, the nitro group is readily reduced to an amine, providing direct access to valuable chiral β-amino alcohols, which are core structures in many pharmaceutical agents. mdpi.com Furthermore, the hydroxyl group can be oxidized to a ketone, yielding α-nitro ketones, or participate in various other transformations common to alcohols. wikipedia.org The Henry Reaction, or nitroaldol reaction, is the classic and most fundamental method for forming the carbon-carbon bond that creates these β-nitro alcohols. wikipedia.orgnumberanalytics.com The development of asymmetric versions of this reaction has been a major focus, allowing for the selective synthesis of specific stereoisomers. rsc.org

Historical Context of Nitroalcohol Chemistry Evolution

The field of nitroalcohol chemistry began with the discovery of the nitroaldol reaction in 1895 by Belgian chemist Louis Henry. wikipedia.orgencyclopedia.pubsciencehistory.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.orgnumberanalytics.com Initially, the reaction's primary utility was seen as a novel method for nitroalcohol synthesis, but its full potential has been realized over the subsequent decades. numberanalytics.comencyclopedia.pub

A significant historical challenge in nitroalcohol chemistry has been controlling the stereoselectivity of the Henry reaction. encyclopedia.pub The reaction is reversible and the nitro-substituted carbon is prone to epimerization, which typically leads to a mixture of diastereomers or enantiomers. encyclopedia.pub This limitation spurred considerable research into modifying the reaction to achieve stereocontrol. A major breakthrough occurred in 1992 with the first report of an enantioselective nitroaldol reaction using a chiral catalyst. wikipedia.orgencyclopedia.pub Since then, the development of asymmetric catalysis, employing chiral metal complexes and organocatalysts, has become a central theme in this field, enabling the synthesis of single-enantiomer nitro alcohols like (S)-2-nitro-1-propanol with high selectivity. wikipedia.orgmdpi.com More recently, biocatalytic methods using enzymes such as hydroxynitrile lyases or alcohol dehydrogenases have gained prominence as green and highly selective alternatives. mdpi.combohrium.com

Research Imperatives and Future Directions for S 2 Nitro 1 Propanol

Asymmetric Henry (Nitroaldol) Reaction Strategies

The Henry, or nitroaldol, reaction is a classic carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to an aldehyde or ketone. wikipedia.org The development of asymmetric versions of this reaction has provided a powerful tool for the synthesis of chiral β-nitro alcohols like (S)-2-nitro-1-propanol. hep.com.cn These products are versatile intermediates that can be readily converted to other important functional groups. wikipedia.org

Metal-Catalyzed Enantioselective Approaches

The use of chiral metal complexes as catalysts is a prominent strategy for achieving high enantioselectivity in the Henry reaction. beilstein-journals.org These catalysts typically consist of a metal center and a chiral ligand that creates a chiral environment, directing the approach of the reactants to favor the formation of one enantiomer over the other.

Copper complexes have been widely employed in asymmetric Henry reactions. rhhz.net For instance, novel chiral thiophene-2,5-bis(β-amino alcohol) ligands in complex with copper(II) acetate (B1210297) have been shown to be effective catalysts. mdpi.com These systems can produce chiral nitroaldols with high enantiomeric purity (up to 94.6% ee) and excellent yields. mdpi.com The use of a relatively inexpensive and low-toxicity metal like copper makes these methods attractive for practical applications. sci-hub.se

The design of the chiral ligand is crucial for the success of these reactions. Researchers have explored a variety of ligand scaffolds, including those derived from amino alcohols, diamines, and salen-type structures. hep.com.cn For example, C1-symmetric primary-secondary diamines have been synthesized and, when complexed with copper(I) bromide, efficiently catalyze the Henry reaction to afford β-nitroalkanols in good yields and high enantioselectivities (up to 88% ee). hep.com.cn The optimization of reaction conditions, such as the choice of solvent and temperature, is also critical for achieving high stereoselectivity. mdpi.com

Below is a table summarizing the results of a study on the asymmetric Henry reaction using a chiral bis(β-amino alcohol)-Cu(OAc)₂·H₂O complex:

| Entry | Aldehyde | Yield (%) | ee (%) |

| 1 | 2-Nitrobenzaldehyde | >99 | 94.6 |

| 2 | 3-Nitrobenzaldehyde | 98 | 91.2 |

| 3 | 4-Nitrobenzaldehyde | 99 | 93.5 |

| 4 | Benzaldehyde | 95 | 85.3 |

| Data sourced from a study on novel in situ generated chiral bis(β-amino alcohol)-Cu(OAc)₂·H₂O complexes. mdpi.com |

Organocatalytic Enantioselective Approaches

In addition to metal-based catalysts, the field of organocatalysis has emerged as a powerful alternative for asymmetric synthesis. Organocatalysts are small organic molecules that can catalyze reactions with high enantioselectivity, avoiding the use of potentially toxic or expensive metals.

For the asymmetric Henry reaction, various organocatalysts have been developed, including chiral guanidines, thioureas, and amino acids. mdpi.com For example, novel organocatalysts incorporating a thiourea (B124793) moiety derived from quinidine (B1679956) have been used for the enantioselective Michael addition of nitromethane (B149229) to an unsaturated Meldrum's acid derivative, a key step in a synthesis pathway that could lead to chiral nitro compounds. aalto.fi These catalysts can be recycled and have shown good chemical yields and enantioselectivities. aalto.fi

Bifunctional organocatalysts, which possess both a basic site to deprotonate the nitroalkane and a hydrogen-bond donor to activate the aldehyde, have proven to be particularly effective. d-nb.info This dual activation strategy can lead to high yields and enantioselectivities under mild reaction conditions. d-nb.infobeilstein-journals.org For example, a domino aza-Michael–Henry reaction catalyzed by a bifunctional thiourea catalyst has been used to generate versatile 3-nitro-1,2-dihydroquinolines with moderate to good enantioselectivities. d-nb.infobeilstein-journals.org

The table below illustrates the effectiveness of an organocatalyst in the enantioselective Michael addition of nitromethane:

| Catalyst | Yield (%) | ee (%) |

| Catalyst 13 (trityl-substituted thiourea) | High | 75 (S) |

| Data from a study on the organocatalytic enantioselective synthesis of Pregabalin, where a similar key nitro intermediate is formed. aalto.fi |

Chiral Ligand Design and Optimization for Stereocontrol

The rational design and optimization of chiral ligands are central to achieving high stereocontrol in metal-catalyzed asymmetric reactions. The structure of the ligand directly influences the three-dimensional environment around the metal center, which in turn dictates the facial selectivity of the reaction.

A wide array of chiral ligands has been synthesized and evaluated for the asymmetric Henry reaction. hep.com.cn These include C2-symmetric ligands like bis(oxazolines) (BOX) and salen derivatives, as well as C1-symmetric ligands. hep.com.cnsci-hub.se C1-symmetric ligands are often more readily tunable in their steric and electronic properties. sci-hub.se For instance, a library of C1-symmetric chiral dinitrogen ligands was constructed and successfully applied in copper-catalyzed asymmetric Henry reactions. sci-hub.se

The development of new ligand scaffolds is an ongoing area of research. For example, chiral tridentate ditopic ligands with ONO donors have been synthesized and screened for their effectiveness in the asymmetric nitroaldol reaction. researchgate.net The choice of the metal ion is also a critical parameter, with Cu(II), Cu(I), Co(III), and Zn(II) all having been investigated. researchgate.net The combination of the ligand and the metal salt can significantly impact the catalytic activity and enantioselectivity. researchgate.net

Biocatalytic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity.

Enantioselective Reduction of α-Nitroketones by Alcohol Dehydrogenases

One biocatalytic approach to chiral β-nitroalcohols involves the enantioselective reduction of α-nitroketones. mdpi.com Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.org By employing a suitable ADH, an α-nitroketone can be reduced to the corresponding β-nitro alcohol with high enantiomeric excess.

Several commercial ADHs have been screened for their ability to reduce a range of aromatic and aliphatic nitroketones. mdpi.comresearchgate.net Studies have shown that high conversions and enantioselectivities can be achieved, affording either the (S) or (R)-enantiomer of the nitroalcohol depending on the specific ADH used. mdpi.comresearchgate.net For example, the use of lyophilized cells of Comamonas testosteroni has been reported for the conversion of 1-nitro-3-phenylpropan-2-one (B2983313) and 1-nitro-2-octanone (B102852) into the enantiopure (S)-nitroalcohols. mdpi.com

The reaction conditions, such as pH, must be carefully controlled to ensure the stability of the product, as β-nitroalcohols can be prone to retro-Henry reactions in basic or neutral media. mdpi.com

The following table presents results from the ADH-mediated reduction of various nitroketones:

| Substrate (Nitroketone) | ADH Catalyst | Enantiomer | Conversion (%) | ee (%) |

| 1-Nitro-3-phenylpropan-2-one | Comamonas testosteroni cells | (S) | 47 | >99 |

| 1-Nitro-2-octanone | Comamonas testosteroni cells | (S) | 75 | >99 |

| Various aliphatic nitroketones | Candida parapsilosis cells | (R) or (S) | 54-76 | 8.2-81 |

| Data compiled from studies on the biocatalytic reduction of α-nitroketones. mdpi.com |

Hydroxynitrile Lyase-Mediated Reactions

Hydroxynitrile lyases (HNLs) are another class of enzymes that have been successfully employed in the synthesis of chiral β-nitroalcohols. researchgate.net While their natural function is the synthesis and cleavage of cyanohydrins, some HNLs exhibit promiscuous activity and can catalyze the Henry reaction. researchgate.net

The HNL from Hevea brasiliensis (HbHNL) is known to catalyze the synthesis of (S)-β-nitroalcohols from the corresponding aldehydes and nitromethane. researchgate.netnih.gov This single-step transformation is highly attractive, although it can be limited by long reaction times and moderate yields. researchgate.net

An alternative strategy utilizing HNLs is the kinetic resolution of racemic β-nitroalcohols via a retro-Henry reaction. nih.govbohrium.com An R-selective HNL, such as the one from Arabidopsis thaliana (AtHNL), can be used to selectively decompose the (R)-enantiomer of a racemic mixture, leaving behind the desired (S)-enantiomer in high enantiomeric excess. nih.gov This approach has been shown to be effective for a range of substrates, achieving high enantiopurity (up to 99% ee) with conversions approaching the theoretical maximum of 50%. nih.gov Immobilization of the enzyme can improve its stability and reusability. bohrium.com

The table below summarizes the results of the AtHNL-catalyzed kinetic resolution of racemic 2-nitro-1-phenylethanol (B99664) (NPE):

| Parameter | Result |

| Enantiomeric Excess (ee) of (S)-NPE | Up to 99% |

| Conversion | 47% |

| Data from a study on the production of (S)-β-nitro alcohols by enantioselective C-C bond cleavage with an R-selective hydroxynitrile lyase. nih.gov |

Chemoenzymatic Cascade Approaches for Chiral γ-Nitro Alcohols

Chemoenzymatic cascade reactions represent a powerful strategy for the synthesis of chiral molecules, combining the selectivity of biocatalysts with the broad reaction scope of chemical catalysts in a single pot. nih.govchemrxiv.org These processes are highly efficient, reducing waste and simplifying purification procedures by eliminating the need to isolate intermediates. chemrxiv.org For the synthesis of chiral γ-nitro alcohols, a common approach involves a multi-step sequence that may include a carbon-carbon bond-forming reaction followed by an enzymatic reduction. nih.govchemrxiv.org

Another approach involves the use of hydroxynitrile lyases (HNLs). While these enzymes are known for the synthesis of cyanohydrins, some, like the R-selective HNL from Arabidopsis thaliana (AtHNL), can catalyze the retro-Henry reaction. nih.gov This allows for the kinetic resolution of racemic β-nitro alcohols. By selectively cleaving the R-enantiomer, the (S)-β-nitro alcohol can be obtained with high enantiomeric excess. nih.gov For example, the resolution of racemic 2-nitro-1-phenylethanol using AtHNL resulted in (S)-2-nitro-1-phenylethanol with up to 99% ee and 47% conversion. nih.gov This strategy could theoretically be applied to a racemic mixture of 2-nitro-1-propanol (B1209518).

Multi-enzyme cascade systems have also been developed for the synthesis of chiral alcohols. xdhg.com.cn These systems can involve the co-immobilization of multiple enzymes that work in concert to produce the target molecule while regenerating necessary cofactors in situ. xdhg.com.cn Such systems offer enhanced stability and reusability of the biocatalysts. xdhg.com.cn

| Cascade Type | Key Catalysts | Substrates | Product Scope | Yield/Selectivity |

| Three-step chemoenzymatic cascade | Wittig reagents, chiral thiourea, ketoreductase | Benzaldehyde derivatives, nitromethane | Chiral γ-nitro alcohols | 36-80% yield, up to >97:3 d.r. and e.r. chemrxiv.org |

| HNL-catalyzed kinetic resolution | Arabidopsis thaliana HNL (AtHNL) | Racemic β-nitro alcohols | (S)-β-nitro alcohols | Up to 47% conversion, up to 99% ee nih.gov |

| Multi-enzyme co-immobilization | Old yellow enzyme (OYE1), alcohol dehydrogenase (ADH-A), glucose dehydrogenase (GDH) | Ketenes | Chiral alcohols | Up to 92.37% yield xdhg.com.cn |

Advanced Synthetic Protocols

Recent advancements in synthetic organic chemistry have led to the development of highly sophisticated methods for controlling stereochemistry. These include stereoconvergent reactions that can produce a single stereoisomer from a mixture of starting material diastereomers and crystallization-driven methods that leverage physical processes to achieve high levels of stereopurity.

Stereoconvergent Henry Reactions for Complex Architectures

The Henry, or nitroaldol, reaction is a fundamental carbon-carbon bond-forming reaction that joins a nitroalkane with a carbonyl compound. researchgate.net While classic Henry reactions often provide poor stereocontrol, modern variants have been developed to address this challenge. Stereoconvergent Henry reactions are particularly powerful, as they can convert a mixture of diastereomers into a single, highly enriched stereoisomer of the product. researchgate.net

This approach often relies on the reversibility of the Henry reaction. researchgate.net Under conditions where the initial products can revert to the starting materials, a thermodynamically more stable product can be selectively formed. This is particularly effective when coupled with a process that removes the desired product from the equilibrating mixture, such as crystallization. researchgate.net

For example, stereoconvergent Henry reactions of γ,γ-disubstituted nitroalkanes have been used to construct highly functionalized building blocks with multiple contiguous stereocenters, including a fully substituted nitrogen-bearing carbon. researchgate.net While these examples deal with more complex systems than 2-nitro-1-propanol, the underlying principles are applicable. A hypothetical stereoconvergent synthesis of (S)-2-nitro-1-propanol could involve the reaction of nitroethane with formaldehyde (B43269) in the presence of a chiral catalyst that promotes the formation of one diastereomer that either crystallizes directly or is selectively derivatized and then crystallized.

| Reaction Type | Key Features | Substrates | Products |

| Stereoconvergent Henry Reaction | Leverages reaction reversibility and product crystallization for stereocontrol. | γ,γ-disubstituted nitroalkanes, aldehydes | Highly functionalized building blocks with multiple stereocenters. researchgate.net |

Crystallization-Enabled Stereocontrol Mechanisms

Crystallization-induced deracemization is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. ethz.ch This process combines a resolution method with in situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. One common approach is crystallization-induced diastereomeric transformation (CIDT), where a racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. rsc.org Under equilibrating conditions, the less soluble diastereomer crystallizes, shifting the equilibrium and converting the more soluble diastereomer into the less soluble one. rsc.org

For example, the acid-promoted CIDT of naphthoxazines derived from racemic aldehydes and an enantiopure Betti's base has been used to deracemize the starting aldehydes with up to 96% ee. rsc.org This strategy could be adapted for the resolution of 2-nitro-1-propanol by forming a diastereomeric derivative, for instance, through reaction with a chiral acid, and then inducing crystallization of the desired diastereomer under conditions that allow for the epimerization of the undesired diastereomer in solution.

Another approach is Viedma ripening, which involves the grinding of a slurry of conglomerate crystals (where the two enantiomers crystallize separately) to induce deracemization. While less common for simple molecules, this method highlights the potential of physical processes to drive stereochemical outcomes.

| Method | Principle | Application Example | Outcome |

| Crystallization-Induced Diastereomeric Transformation (CIDT) | Formation of diastereomers and selective crystallization of the less soluble one with in situ equilibration. | Deracemization of O-protected 2-substituted 4-hydroxybutyraldehydes using Betti's base. rsc.org | Up to 96% ee of the deracemized aldehyde. rsc.org |

| Crystallization-Induced Deracemization (CID) | Cooling crystallization of a seeded solution with in situ racemization of the undesired enantiomer. | Deracemization of N-(2-methylbenzylidene)-phenylglycine amide. ethz.ch | High enantiomeric purity with optimized conditions. ethz.ch |

Reduction Reactions and Amino Alcohol Synthesis

The reduction of the nitro group is one of the most significant transformations of nitroalcohols, providing a direct route to synthetically important β-amino alcohols. chemicalbook.com These products are chiral and feature vicinal amino and hydroxyl functionalities, which are common motifs in pharmaceuticals and natural products. The choice of reducing agent and reaction conditions determines the final product, which can range from the fully reduced amine to partially reduced species like hydroxylamines or oximes. nowgonggirlscollege.co.inwikipedia.org

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aliphatic nitro compounds to their corresponding primary amines. nowgonggirlscollege.co.inwikipedia.org For (S)-2-nitro-1-propanol, this transformation yields the chiral amino alcohol (S)-2-amino-1-propanol, a valuable synthetic intermediate. The reaction involves the use of a metal catalyst and a hydrogen source.

Several catalytic systems are effective for this transformation. wikipedia.org Heterogeneous catalysts are common, with Raney nickel being a particularly effective and high-yielding option for the reduction of aliphatic nitro compounds to primary amines. nowgonggirlscollege.co.in Other noble metal catalysts such as platinum(IV) oxide (PtO₂) and palladium on carbon (Pd/C) are also standard choices. sci-hub.se The reduction can also be accomplished using metal/acid systems, such as iron powder in refluxing acetic acid. wikipedia.org For a complete reduction, metal hydrides like lithium aluminium hydride (LiAlH₄) are also suitable reagents. nowgonggirlscollege.co.in A patent describing the production of 2-amino-2-methyl-1-propanol, a structurally similar compound, mentions hydrogenation under a ruthenium-on-molecular-sieve catalyst. patsnap.com

| Reagent/Catalytic System | Hydrogen Source | General Conditions | Reference |

|---|---|---|---|

| Raney Nickel | H₂ gas | Acidic solution | nowgonggirlscollege.co.in |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Standard hydrogenation conditions | wikipedia.org |

| Palladium on Carbon (Pd/C) | H₂ gas or Transfer Hydrogenation (e.g., NaH₂PO₂/H₃PO₂) | Varies with hydrogen source; 60-70°C for transfer hydrogenation | rsc.orgresearchgate.net |

| Iron Metal | Protic Acid (e.g., Acetic Acid) | Refluxing acetic acid | wikipedia.org |

| Lithium Aluminium Hydride (LiAlH₄) | Hydride transfer | Aprotic solvent (e.g., THF) | nowgonggirlscollege.co.in |

Beyond complete reduction to the amine, the nitro group of (S)-2-nitro-1-propanol can be selectively transformed into other nitrogen-containing functional groups by choosing appropriate reagents. These alternative pathways expand the synthetic utility of nitroalcohols.

Reduction under neutral conditions, for example using zinc dust with an aqueous solution of ammonium (B1175870) chloride, can yield the corresponding N-substituted hydroxylamine (B1172632). wikipedia.org This transformation provides access to a different class of compounds while retaining the nitrogen atom at a higher oxidation state than the amine.

Furthermore, secondary nitro compounds can be converted to the corresponding ketoximes. This is typically achieved using metal salts such as tin(II) chloride or chromium(II) chloride as the reducing agent. wikipedia.org This reaction converts the nitroalkane functionality into a C=N double bond, offering a pathway to ketones upon hydrolysis or other oxime-specific derivatizations.

Dehydration Reactions to Nitroalkenes

The elimination of water from β-nitroalcohols like (S)-2-nitro-1-propanol is a straightforward method for the synthesis of nitroalkenes. This reaction transforms the saturated nitroalcohol into an unsaturated compound, 2-nitropropene (B1617139), which is a versatile synthetic intermediate.

The dehydration of 2-nitro-1-propanol proceeds via an elimination reaction mechanism. The process is typically facilitated by treating the nitroalcohol with a dehydrating agent and heat. A common and effective method involves heating 2-nitro-1-propanol with phthalic anhydride (B1165640). scribd.comorgsyn.org In this procedure, the alcohol and phthalic anhydride are heated, leading to the formation of a phthalate (B1215562) ester intermediate. Subsequent heating causes the elimination of phthalic acid and water, yielding the desired 2-nitropropene, which is typically removed from the reaction mixture by distillation as it forms. orgsyn.org

The product of the dehydration reaction, 2-nitropropene, is a valuable synthetic intermediate primarily due to the electronic properties of the nitroalkene system. The powerful electron-withdrawing nature of the nitro group makes the double bond highly polarized and thus susceptible to nucleophilic attack. ontosight.ai

This reactivity makes 2-nitropropene an excellent Michael acceptor. wikipedia.org In a Michael addition, a nucleophile adds to the β-carbon of the α,β-unsaturated system. This reaction is a powerful tool for forming new carbon-carbon bonds under mild conditions. wikipedia.org A wide range of nucleophiles, including enolates, amines, and thiols, can be used as Michael donors. The resulting adducts can then be further transformed, making nitroalkenes like 2-nitropropene useful in the synthesis of complex molecules, including various heterocyclic compounds and pharmaceuticals. ontosight.ai

Retro-Henry Reaction and Related Cleavage Processes

The Henry reaction, which forms β-nitroalcohols from aldehydes and nitroalkanes, is reversible. chemicalbook.com The reverse reaction, known as the retro-Henry or retro-nitroaldol reaction, is a significant cleavage process for compounds like (S)-2-nitro-1-propanol. This reaction involves the fragmentation of the carbon-carbon bond between the carbon bearing the hydroxyl group and the one bearing the nitro group.

The retro-Henry reaction is typically base-catalyzed and can also be driven by heat. scribd.com For 2-nitro-1-propanol, this cleavage results in the formation of formaldehyde and nitroethane. scribd.com Studies conducted under physiological conditions (pH 7.4, 37°C) have shown that 2-nitro-1-propanol can undergo a retro-nitroaldol reaction to release formaldehyde. scribd.com The released formaldehyde can then react with another molecule of the starting nitroalcohol to form a nitro-diol, demonstrating the dynamic and reversible nature of the Henry reaction manifold. scribd.com This reversibility is a key chemical characteristic that must be considered when designing synthetic routes or studying the biological behavior of β-nitroalcohols. chemicalbook.com

Mechanistic Investigations of Nitroalcohol Decomposition Kinetics

The decomposition of β-nitroalcohols, including 2-nitro-1-propanol, is a critical area of study, particularly concerning their stability and potential as prodrugs or cross-linking agents. Under physiological conditions (pH 7.4 and 37°C), these compounds can function as donors of formaldehyde and nitrite (B80452). nih.gov The primary mechanism for this breakdown is the retro-nitroaldol reaction, also known as the retro-Henry reaction. nih.govresearchgate.net

Kinetic studies on various β-nitroalcohols have illuminated a common mechanistic pathway. The process is initiated by a rapid deprotonation or ionization of the hydroxyl group. nih.govnih.gov This is followed by a slower, rate-limiting step involving the cleavage of the carbon-carbon bond between the α- and β-carbons, which releases an aldehyde (formaldehyde in the case of 2-nitro-1-propanol) and a nitroalkane. nih.govresearchgate.net

A study involving (1R,2S)-1-(m-benzyloxy)-2-nitro-1-propanol identified the retro-Henry reaction as the main degradation pathway under spontaneous, solvent-, and base-catalyzed conditions. researchgate.net Similarly, research on 2,2-dinitropropanol (B8780482) in aqueous buffers showed a rapid ionization of the carbinol hydroxyl group, followed by a slow dissociation to yield formaldehyde and the corresponding nitroalkane. nih.gov Investigations using ¹H-NMR on 2-nitro-1-propanol (2nprop) confirmed its evolution into 2-methyl-2-nitro-1,3-propanediol, which implies the formation of formaldehyde from the parent molecule via a retro-nitroaldol reaction. nih.gov

The decomposition can also lead to the release of nitrite. A time-dependent release of nitrite has been observed for several mono-nitroalcohols, including 2-nitro-1-propanol, under physiological conditions. nih.gov Over a period of several days, 2-nitro-1-propanol released approximately 30% of its nitro group as nitrite, reaching equilibrium after about seven days. nih.gov

| Compound Studied | pH | Temperature (°C) | Key Kinetic Findings | Reference |

| 2,2-Dinitropropanol | 6.2 | 10, 25, 40 | Rapid ionization of hydroxyl group, followed by slow C-C bond cleavage. | nih.gov |

| Aromatic β-Nitroalcohols | 6.5 - 8.4 | 25 | Fast deionization of hydroxyl proton, followed by rate-limiting C-C bond cleavage. | nih.gov |

| 2-Nitro-1-propanol (2nprop) | 7.4 | 37 | Time-dependent release of nitrite (max ~30%); ¹H-NMR shows formation of a nitro-diol, implying formaldehyde release via retro-Henry reaction. | nih.gov |

| (1R,2S)-1-(m-benzyloxy)-2-nitro-1-propanol | N/A | N/A | Retro-Henry reaction is the major degradation pathway under various conditions. | researchgate.net |

Factors Influencing Base-Catalyzed and Thermally Driven Retro-Nitroaldol Reactions

The retro-nitroaldol reaction of (S)-2-nitro-1-propanol is significantly influenced by several factors, primarily pH, temperature, and the presence of catalysts. This reaction is known to be both base-catalyzed and thermally driven. nih.govresearchgate.netnih.gov

pH: The decomposition of β-nitroalcohols is promoted by alkaline conditions. nih.govnih.gov The mechanism involves the deprotonation of the hydroxyl group, which is facilitated by a basic environment, initiating the C-C bond cleavage. nih.gov Studies have shown that increasing the pH accelerates the rate of decomposition and subsequent reactions, such as the formation of hydrogels when used as a crosslinker for polyamines. nih.gov

Temperature: Heat is another critical stimulus for the retro-nitroaldol reaction. nih.gov Increasing the temperature accelerates the decomposition rate. For instance, in the context of cross-linking applications, hydrogel formation using nitrodiols was observed at temperatures ranging from 37°C to 100°C. nih.gov Kinetic studies on other nitro compounds also confirm that higher temperatures lead to faster decomposition rates. doaj.org

Catalysts: The reaction is explicitly base-catalyzed. numberanalytics.comwikipedia.org Various bases, from simple hydroxides to more complex catalysts, can facilitate the initial deprotonation step of the nitroalkane, which is the reverse of the final step in the retro-Henry reaction. numberanalytics.com In a study on the degradation of a precursor to metaraminol, the influence of both basic and acidic catalysts on the degradation kinetics was investigated, confirming their significant role. researchgate.net Conversely, certain enzymes, like hydroxynitrile lyase, have been shown to decelerate related crosslinking reactions. nih.gov

Structural Factors: The structure of the nitroalcohol itself affects the reaction rate. For example, the rate of gel formation in a polyamine crosslinking study was found to decrease with electron-donating substituents on the nitroalcohol. Methyl-substituted nitropropanol formed gels much slower than the unsubstituted nitroethanol, indicating that steric and electronic effects play a crucial role in the decomposition kinetics. nih.gov

| Factor | Influence on Retro-Nitroaldol Reaction | Observations/Examples | Reference |

| pH (Alkalinity) | Accelerates reaction rate | Promotes deprotonation of the hydroxyl group, initiating decomposition. Faster hydrogel formation at higher pH. | nih.govnih.gov |

| Temperature | Accelerates reaction rate | Increased thermal energy overcomes the activation barrier for C-C bond cleavage. Effective from 37°C to 100°C in crosslinking studies. | nih.govnih.gov |

| Catalysts | Base catalysts accelerate the reaction | Bases facilitate the deprotonation step. Both basic and acidic catalysts affect kinetics. | researchgate.netnumberanalytics.com |

| Molecular Structure | Steric and electronic effects modify the rate | Electron-donating groups (e.g., methyl) on the nitroalcohol can decrease the decomposition rate compared to unsubstituted analogues. | nih.gov |

Other Functional Group Interconversions

Esterification of the Hydroxyl Group in (S)-2-Nitro-1-propanol

The primary hydroxyl group in (S)-2-nitro-1-propanol is amenable to esterification, a common transformation for alcohols. This reaction involves treating the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. smolecule.com This conversion is valuable for creating derivatives with altered physical, chemical, and biological properties.

While specific studies detailing the esterification of the (S)-enantiomer are not abundant, the general reactivity is well-established for 2-nitro-1-propanol and other nitroalcohols. smolecule.com The reaction can be catalyzed by acids or enzymes. For example, lipase-catalyzed transesterification is a known method for the kinetic resolution of racemic 2-nitroalcohols, which involves the formation of an ester from one of the enantiomers. benthamdirect.com

Oxidative esterification presents another pathway. In this method, aldehydes can be converted directly to esters in the presence of an alcohol. organic-chemistry.org While this is a general method, it highlights the variety of synthetic strategies available for forming esters from alcohols like (S)-2-nitro-1-propanol. The resulting esters of (S)-2-nitro-1-propanol are useful intermediates in organic synthesis. smolecule.com

Nitronate Derivative Formation and Reactivity Studies

The presence of the nitro group in (S)-2-nitro-1-propanol allows for the formation of nitronate anions (or aci-nitro tautomers) upon treatment with a base. nih.govwikipedia.org The proton on the carbon atom bearing the nitro group (the α-carbon) is acidic and can be abstracted by a base. wikipedia.orgmdpi-res.com This deprotonation results in the formation of a nitronate, which is a key reactive intermediate in Henry and retro-Henry reactions. numberanalytics.comwikipedia.org

The nitronate anion is an ambident nucleophile, meaning it can react with electrophiles at either the carbon or one of the oxygen atoms. mdpi-res.comresearchgate.net The outcome of reactions, such as alkylation, is influenced by factors like the counterion, solvent, and the nature of the electrophile. Studies have shown that complexation of the nitronate with hydrogen-bonding receptors can shift the reactivity, favoring carbon alkylation over the typically predominant oxygen alkylation. researchgate.net

Silyl nitronates are particularly useful synthetic intermediates. They can be prepared from nitroalkanes by deprotonation followed by reaction with a trialkylsilyl chloride. studfile.net These derivatives undergo fluoride-catalyzed reactions with aldehydes to produce silylated nitro alcohols, often with high diastereoselectivity. studfile.netthieme-connect.de This pathway offers a method for further functionalization of the carbon backbone adjacent to the nitro group, starting from a molecule like (S)-2-nitro-1-propanol. The reactivity of cyclic nitronates in cycloaddition reactions has also been extensively investigated to create complex heterocyclic structures. mdpi-res.combeilstein-journals.org Although (S)-2-nitro-1-propanol itself does not form a cyclic nitronate, its corresponding nitroalkene derivative could participate in such reactions.

Advanced Spectroscopic and Analytical Characterization for Stereochemical Elucidation of S 2 Nitro 1 Propanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. In the context of chiral analysis, NMR techniques can be employed to differentiate between enantiomers and determine the enantiomeric excess (ee) of a sample.

While enantiomers exhibit identical NMR spectra in an achiral environment, their differentiation can be achieved through the use of chiral auxiliaries. researchgate.net These chiral auxiliaries interact with the enantiomers to form diastereomers, which have distinct NMR spectra. nih.gov The integration of the signals corresponding to each diastereomer in the ¹H NMR spectrum allows for the quantification of the enantiomeric excess. bham.ac.uk

For (S)-2-nitro-1-propanol, the ¹H NMR spectrum in an achiral solvent like CDCl₃ would show characteristic signals for the different protons in the molecule. The chemical shifts (δ) and coupling constants (J) provide information about the connectivity and local electronic environment of the protons. docbrown.info

Table 1: Hypothetical ¹H NMR Data for 2-Nitro-1-propanol (B1209518) in an Achiral Solvent

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ | 1.5 | Doublet | 6.8 | 3H |

| CH | 4.6 | Multiplet | - | 1H |

| CH₂ | 3.8 | Multiplet | - | 2H |

| OH | 2.5 | Broad Singlet | - | 1H |

Note: This is a representative table; actual values may vary depending on experimental conditions.

To resolve the signals of the enantiomers of 2-nitro-1-propanol, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are employed. mdpi.comnih.gov

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.net This interaction leads to different magnetic environments for the corresponding protons of the two enantiomers, resulting in separate signals in the ¹H NMR spectrum. nih.gov The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers is a measure of the enantiodiscrimination. researchgate.net

Chiral Derivatizing Agents (CDAs): CDAs are chiral reagents that react covalently with the analyte to form stable diastereomers. mdpi.comwikipedia.org These diastereomers can then be readily distinguished by NMR spectroscopy. wikipedia.org A common example is the use of Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) to form diastereomeric esters with alcohols. wikipedia.org The analysis of the ¹H and ¹⁹F NMR spectra of these Mosher's esters can not only determine the enantiomeric excess but also be used to assign the absolute configuration of the alcohol. wikipedia.org

For (S)-2-nitro-1-propanol, derivatization with a CDA would yield two diastereomers if the starting material is a racemic mixture. The ¹H NMR spectrum would then show two sets of signals, allowing for the determination of the enantiomeric composition.

Table 2: Example of ¹H NMR Chemical Shift Differences (Δδ) upon Addition of a Chiral Auxiliary

| Proton | δ (R-enantiomer complex) (ppm) | δ (S-enantiomer complex) (ppm) | Δδ (ppm) |

| CH₃ | 1.52 | 1.50 | 0.02 |

| CH | 4.65 | 4.61 | 0.04 |

| CH₂a | 3.84 | 3.80 | 0.04 |

| CH₂b | 3.78 | 3.75 | 0.03 |

Note: This is a hypothetical representation to illustrate the principle.

Chiral Chromatography Techniques

Chiral chromatography is a powerful method for the separation of enantiomers. eijppr.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. eijppr.com

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a widely used technique for the analytical and preparative separation of enantiomers. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of chiral compounds. eijppr.com

For the separation of (S)-2-nitro-1-propanol, a suitable chiral HPLC method would involve selecting an appropriate CSP and mobile phase. The choice of the mobile phase, which typically consists of a mixture of a non-polar solvent (like hexane) and a polar modifier (like 2-propanol), is crucial for achieving optimal separation. researchgate.netnih.gov The retention times of the two enantiomers would be different, allowing for their quantification and the determination of the enantiomeric purity of a sample.

Table 3: Illustrative Chiral HPLC Separation Parameters for 2-Nitro-1-propanol Enantiomers

| Parameter | Value |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R)-enantiomer | t_R1 |

| Retention Time (S)-enantiomer | t_R2 |

| Separation Factor (α) | t_R2 / t_R1 |

| Resolution (Rs) | 2(t_R2 - t_R1) / (w₁ + w₂) |

Note: This table provides a general example; specific parameters would need to be optimized experimentally.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com The resulting CD spectrum is unique for each enantiomer and can be used to determine the absolute configuration of a chiral compound by comparing the experimental spectrum with that predicted by quantum chemical calculations. nih.gov

For (S)-2-nitro-1-propanol, the CD spectrum would exhibit Cotton effects (positive or negative peaks) at specific wavelengths corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are directly related to the molecule's absolute configuration. rsc.org By performing theoretical calculations, such as time-dependent density functional theory (TD-DFT), the expected CD spectrum for the (S) and (R) enantiomers can be simulated. nih.gov A comparison of the experimental CD spectrum with the calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov

Mass Spectrometry and Other Complementary Spectroscopic Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. While conventional mass spectrometry cannot differentiate between enantiomers, it is an essential tool for confirming the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. docbrown.info For 1-propanol, characteristic fragmentation patterns are observed. docbrown.info

In the context of chiral analysis, mass spectrometry can be coupled with chiral chromatography (LC-MS) to provide both separation and identification of enantiomers. Furthermore, when chiral derivatizing agents are used, the resulting diastereomers may exhibit different fragmentation patterns in the mass spectrometer, which can sometimes be used for their differentiation.

Other spectroscopic techniques, such as vibrational circular dichroism (VCD) and Raman optical activity (ROA), can also provide valuable information for the stereochemical elucidation of chiral molecules, including (S)-2-nitro-1-propanol. These techniques measure the differential interaction of chiral molecules with infrared and Raman scattered light, respectively, and can be used to determine the absolute configuration. mdpi.com

Mechanistic Investigations and Computational Studies on S 2 Nitro 1 Propanol Reactivity

Reaction Mechanism Elucidation

The primary route to chiral β-nitro alcohols such as (S)-2-nitro-1-propanol is the asymmetric Henry (or nitroaldol) reaction. This reaction involves the C-C bond formation between a nitroalkane, like nitroethane, and an aldehyde, such as formaldehyde (B43269). Elucidating the mechanism of this transformation, particularly the factors that control the stereochemical outcome, is a central theme of research in this area. mdpi.comencyclopedia.pub

The stereoselectivity of reactions producing (S)-2-nitro-1-propanol is often determined by the relative rates of formation of different stereoisomers, a concept explained by kinetic control. However, because the Henry reaction is reversible, the final product distribution can also be influenced by the relative stability of the products under thermodynamic control. encyclopedia.pubnih.gov

Dynamic Kinetic Resolution (DKR): A powerful strategy that combines kinetic resolution with in situ racemization of the slower-reacting enantiomer is Dynamic Kinetic Resolution (DKR). almacgroup.com In the context of producing chiral nitroalcohols, this often involves a lipase-catalyzed acylation. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) while a base or another catalyst facilitates the racemization of the unreacted (S)-enantiomer. This allows for a theoretical yield of a single enantiomer of the acylated product approaching 100%. Challenges in combining the base-mediated racemization and the enzymatic resolution in a single pot have been addressed through reaction engineering. almacgroup.com

Biocatalytic Kinetic vs. Thermodynamic Control: Some enzymes, like hydroxynitrile lyases (HNLs), can exhibit promiscuous activity, catalyzing the asymmetric Henry reaction. researchgate.net Studies on Baliospermum montanum hydroxynitrile lyase (BmHNL) have shown that it can produce (S)-β-nitroalcohols under kinetic control with high enantiomeric excess (ee). Conversely, the same enzyme can catalyze the retro-Henry reaction, leading to the enrichment of the thermodynamically more stable (R)-β-nitroalcohols. This demonstrates the enzyme's ability to facilitate both kinetic and thermodynamic resolutions, providing access to either enantiomer by modifying reaction conditions. researchgate.net

The efficiency of kinetic resolutions is quantified by the enantiomeric ratio (E), which compares the rates of reaction for the two enantiomers. Lipase-catalyzed resolutions of 2-nitroalcohols have demonstrated exceptionally high selectivity. nih.gov

| Transformation Type | Catalyst/Enzyme | Substrates | Product | Selectivity Parameter | Yield | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Henry Reaction | Chiral N,N'-dioxide/Cu(I) | Aromatic Aldehydes + Nitroethane | anti-β-Nitroalcohols | up to 97% ee, 16.7:1 dr | up to 99% | nih.gov |

| Kinetic Resolution (Acylation) | Burkholderia cepacia Lipase | (±)-2-Nitro-1-phenylethanol | (R)-Acetate & (S)-Alcohol | E > 200, >99% ee | ~50% (for each) | nih.gov |

| Biocatalytic Henry Reaction (Kinetic Control) | BmHNL | Various Aldehydes + Nitroalkanes | (S)-β-Nitroalcohols | up to >99% ee | up to >99% conv. | researchgate.net |

| Biocatalytic Retro-Henry (Thermodynamic Control) | BmHNL | (±)-β-Nitroalcohols | (R)-β-Nitroalcohols | up to >99% ee | up to 50% conv. | researchgate.net |

Noncovalent interactions are the cornerstone of stereocontrol in the asymmetric synthesis of (S)-2-nitro-1-propanol. rsc.org Chiral catalysts, particularly organocatalysts, create a specific three-dimensional environment where these weak interactions orient the reactants—nitroethane and formaldehyde—into a transition state that preferentially leads to the (S)-enantiomer.

The most critical of these interactions is hydrogen bonding. rsc.orgwikipedia.org Bifunctional catalysts, such as those based on thiourea (B124793) or squaramide scaffolds derived from cinchona alkaloids, are particularly effective. rsc.orgrsc.org These catalysts possess both a hydrogen-bond donor site (e.g., the N-H groups of thiourea) and a basic site (e.g., a tertiary amine). The mechanism involves a cooperative activation model:

Nucleophile Activation: The basic site of the catalyst deprotonates nitroethane to form the nucleophilic nitronate anion.

Electrophile Activation and Orientation: The hydrogen-bond donor moiety of the catalyst simultaneously binds to and activates the carbonyl oxygen of formaldehyde, increasing its electrophilicity. Crucially, this hydrogen bonding also positions the formaldehyde molecule for a specific facial attack by the nitronate. The nitro group of the nitronate is also stabilized by hydrogen bonds, which lowers the energy of the transition state. wikipedia.orgdiva-portal.org

In addition to classical hydrogen bonds, weaker interactions like C–H···O bonds between the catalyst's framework and the substrates can also contribute to the stability of the favored transition state, further refining stereoselectivity. rsc.org The cumulative effect of these multiple, precisely arranged noncovalent interactions creates a significant energy difference between the diastereomeric transition states, leading to the formation of one enantiomer with high fidelity. diva-portal.org

Computational Chemistry Applications

Computational chemistry has become an indispensable tool for dissecting the intricate details of reaction mechanisms that are often inaccessible through experimental methods alone. rsc.org Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide atomic-level resolution of transition states, enzyme-substrate interactions, and environmental effects.

DFT calculations are widely used to investigate the mechanism and origin of enantioselectivity in the Henry reaction. diva-portal.orgnih.gov By modeling the geometries and energies of reactants, transition states (TS), intermediates, and products, researchers can construct a detailed potential energy surface for the reaction. Functionals like M06-2X are often employed for their accuracy in describing systems involving noncovalent interactions. researchgate.netresearchgate.net

For the asymmetric synthesis of (S)-2-nitro-1-propanol, DFT can be used to compare the transition states leading to the (S) and (R) products. The calculations reveal that the transition state leading to the major enantiomer is lower in energy due to a more favorable network of noncovalent interactions, such as hydrogen bonds and weaker steric repulsion, between the catalyst and the substrates. diva-portal.org Distortion/interaction analysis can further deconstruct the activation barrier (ΔG‡) into the energy required to distort the reactants into their TS geometries and the interaction energy between the distorted fragments. This provides quantitative insight into how the catalyst stabilizes the preferred reaction pathway.

| Parameter | Transition State for (S)-Product | Transition State for (R)-Product | Comment |

|---|---|---|---|

| Relative Free Energy (ΔΔG‡, kcal/mol) | 0.0 | +2.5 | Lower energy of TS-(S) explains the observed enantioselectivity. |

| Forming C-C Bond Distance (Å) | 2.15 | 2.18 | Indicates the progress of the bond formation in the transition state. |

| Catalyst H-Bond Distance (N-H···O, Å) | 1.85 | 1.95 | Shorter, stronger H-bond stabilizes the TS-(S). |

| Distortion Energy (kcal/mol) | 12.5 | 13.0 | Energy required to deform reactants into their TS geometry. |

| Interaction Energy (kcal/mol) | -10.0 | -8.0 | Stabilizing interaction between the distorted catalyst and substrates. |

Molecular dynamics (MD) simulations are used to study the dynamic behavior of complex systems, such as an enzyme in solution, providing insights that static models cannot capture. In the context of (S)-2-nitro-1-propanol, MD is particularly valuable for studying biocatalytic processes involving lipases or hydroxynitrile lyases (HNLs). nih.gov

Biocatalysis: MD simulations can model the flexible nature of an enzyme's active site. For instance, simulations of HNLs have shown that hydrophobic residues at the entrance of the active site can move, regulating the size of the cavity and allowing the enzyme to accommodate a broad range of substrates. nih.gov For lipase-catalyzed resolutions, MD can be used to study the docking of the (S)- and (R)-enantiomers of 2-nitro-1-propanol (B1209518) into the active site. By analyzing parameters such as the distance between the substrate's hydroxyl group and the catalytic serine residue (part of the Ser-His-Asp triad), researchers can rationalize the observed enantioselectivity. units.it Conformations that are poised for reaction are termed Near Attack Conformations (NACs), and the frequency of their occurrence in simulations correlates with reaction efficiency. units.it

Solvation Effects: The choice of solvent can significantly impact the rate and selectivity of the Henry reaction. MD simulations, often in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework, can explicitly model the interactions between the reacting molecules and the surrounding solvent molecules. nih.gov Studies have shown that polar protic solvents like water can slow the reaction compared to polar aprotic solvents like DMSO. This is because water forms strong hydrogen bonds with the nitronate reactant, and these bonds must be partially broken as the reaction proceeds to the more charge-delocalized transition state, increasing the activation energy. nih.gov

Computational chemistry offers tools to predict reactivity without resorting to experiments. By analyzing the electronic structure of the reactants, it is possible to identify the most likely sites for a reaction to occur and to map out potential reaction pathways.

Reactivity Parameters: Fukui functions, derived from DFT, are conceptual descriptors that indicate the propensity of a specific atomic site in a molecule to undergo nucleophilic or electrophilic attack. wikipedia.orgscm.com By calculating the Fukui function for nucleophilic attack (f+) on formaldehyde and for electrophilic attack (f-) on nitroethane, one can confirm that the carbonyl carbon of formaldehyde and the α-carbon of nitroethane are the most reactive sites, respectively. This aligns with the known mechanism of the Henry reaction. The local softness, a related parameter, can also be used to quantify this reactivity. scm.com

Reaction Pathway Prediction: Automated reaction pathway exploration algorithms can be used to map the potential energy surface (PES) connecting reactants to products. These methods can uncover not only the expected Henry reaction pathway but also potential side reactions. By identifying all relevant intermediates and the transition states that connect them, a complete reaction network can be constructed, providing a comprehensive understanding of the chemical transformation. rsc.org More recently, machine learning models have been developed to quantitatively predict the stereoselectivity of reactions. By training on large datasets of known reactions, these models can learn the complex relationships between the structures of the reactants, catalyst, solvent, and the resulting enantiomeric excess, offering a powerful predictive tool for reaction design. nih.govresearchgate.net

Research Applications of S 2 Nitro 1 Propanol in Diverse Fields

Role in Asymmetric Organic Synthesis

(S)-2-Nitro-1-propanol possesses a chiral center at the second carbon, making it a potentially valuable molecule for stereocontrolled chemical synthesis. smolecule.com In principle, such chiral molecules can serve as foundational units for constructing more complex, enantiomerically pure compounds, which is a critical aspect in the development of pharmaceuticals and other bioactive molecules. enamine.netchemscene.com However, while the potential exists, specific and detailed research applications of the (S)-enantiomer in asymmetric synthesis are not extensively documented in publicly available literature. The compound is often handled as a racemic mixture, and its specific stereoisomers are not always explicitly defined in research. smolecule.com

Chiral Building Block for Complex Molecule Construction

The use of small, enantiomerically pure molecules as chiral building blocks is a cornerstone of modern asymmetric synthesis. enamine.net These building blocks allow for the transfer of chirality to a larger, more complex target molecule. While (S)-2-Nitro-1-propanol fits the structural description of a chiral building block, specific examples of its incorporation into complex molecular structures are not well-reported in scientific literature.

Precursor to Enantioenriched Nitrogen-Containing Scaffolds

Nitrogen-containing heterocyclic scaffolds are prevalent in a vast number of pharmaceuticals and biologically active compounds. nih.gov The synthesis of these scaffolds with high enantiomeric purity is a significant goal in medicinal chemistry. (S)-2-Nitro-1-propanol contains both a nitro group, which can be reduced to an amine, and a hydroxyl group, functionalities that are versatile for constructing nitrogenous heterocyclic systems. Despite this potential, its specific application as a precursor for enantioenriched nitrogen-containing scaffolds has not been a prominent subject of published research.

Synthesis of Optically Active β-Amino Alcohols and Diamines

Optically active β-amino alcohols are crucial intermediates in the synthesis of numerous pharmaceutical agents. diva-portal.orggaylordchemical.com The reduction of the nitro group in a nitro alcohol is a direct method to produce the corresponding amino alcohol. nih.gov Therefore, the reduction of (S)-2-Nitro-1-propanol would yield (S)-2-amino-1-propanol, an optically active β-amino alcohol. While this transformation is chemically feasible and represents a potential application, specific studies detailing the use of (S)-2-Nitro-1-propanol for this purpose and its subsequent conversion to optically active diamines are not readily found in the reviewed literature.

Biochemical and Environmental Research Applications

In contrast to its applications in synthesis, the role of 2-nitro-1-propanol (B1209518) (often studied as a racemic mixture) in biochemical and environmental research is more clearly defined, particularly concerning its impact on microbial methane (B114726) production in ruminant animals.

Mechanisms of Methane Inhibition in Rumen Fermentation

Enteric methane produced by ruminant animals, such as cattle, is a significant contributor to global greenhouse gas emissions. nih.gov Researchers have investigated various chemical compounds to inhibit methanogenesis in the rumen, the first stomach compartment in these animals. 2-Nitro-1-propanol (NPOH) has been identified as one such inhibitor. smolecule.comnih.govnih.gov

Studies comparing NPOH with other nitrocompounds like nitroethane (NE) and 2-nitroethanol (B1329411) (NEOH) found that while all can reduce methane production, NPOH is less potent. In one in vitro study using rumen fluid from dairy cows, NPOH decreased the molar proportion of methane by approximately 35.0-41.7%, whereas NE and NEOH achieved reductions of over 96%. nih.govnih.gov This inhibition of methane production is often accompanied by an increase in hydrogen (H2) accumulation, confirming that the compounds interfere with the metabolic pathways that utilize hydrogen to form methane. smolecule.com The research also indicates a shift in the production of volatile fatty acids, with a decrease in acetate (B1210297) and an increase in propionate (B1217596). smolecule.comnih.gov

| Compound | Molar Methane Proportion Decrease (%) | Reference |

|---|---|---|

| 2-Nitro-1-propanol (NPOH) | 35.0 - 41.7% | nih.govnih.gov |

| Nitroethane (NE) | ~96.8% | nih.gov |

| 2-Nitroethanol (NEOH) | ~96.4% | nih.gov |

Interaction with Methanogenic Microorganisms and Enzymes (e.g., methyl-coenzyme M reductase)

The inhibitory effect of 2-nitro-1-propanol on methanogenesis is linked to its direct impact on the microorganisms responsible for methane production. Research has shown that the addition of NPOH to in vitro rumen fermentations leads to a decrease in the population of total methanogens and specifically those from the order Methanobacteriales. smolecule.comnih.gov

Modulation of Rumen Microbial Population and Fermentation Pathways

In ruminant nutrition, mitigating methane production is a key area of research to improve feed efficiency and reduce environmental impact. (S)-2-Nitro-1-propanol, referred to in studies as 2-nitro-1-propanol (NPOH), has been investigated as a potential agent to modulate the rumen microbial ecosystem. The rumen is a complex environment inhabited by a diverse population of bacteria, archaea, protozoa, and fungi that work synergistically to digest fibrous plant material. rsc.org

Research has demonstrated that NPOH can significantly alter the composition and activity of the rumen microbiota. In vitro studies have shown that the addition of NPOH to rumen fluid cultures leads to a notable reduction in methane production. nih.govscispace.com This effect is primarily attributed to the compound's inhibitory action on methanogenic archaea. nih.gov

The influence of NPOH extends to other microbial populations as well. For instance, studies have reported a decrease in the relative abundance of Fibrobacter succinogenes, a key cellulolytic bacterium, in the presence of NPOH. nih.gov These alterations in the microbial community structure subsequently impact the fermentation pathways. The production of total volatile fatty acids (VFAs), which are the primary energy source for the ruminant, has been observed to decrease with NPOH supplementation. nih.gov Specifically, the concentration of acetate is often reduced, while the concentration of propionate may remain unaffected. nih.gov This shift in the VFA profile can have implications for the energy metabolism of the host animal.

| Parameter | Control | NPOH Treatment | Percentage Change |

|---|---|---|---|

| Relative Abundance of Total Methanogens | Baseline | Decreased | -41.5% |

| Relative Abundance of Methanobacteriales | Baseline | Decreased | -17.9% |

| Relative Abundance of Fibrobacter succinogenes | Baseline | Decreased | Significant Decrease |

| Total Volatile Fatty Acids (VFAs) | Baseline | Decreased | Significant Decrease |

| Acetate Concentration | Baseline | Decreased | Significant Decrease |

| Propionate Concentration | Baseline | No Significant Effect | 0% |

Mechanistic Studies of Antimicrobial Activity of Nitro Compounds

The antimicrobial properties of nitro compounds, including (S)-2-nitro-1-propanol, are a significant area of investigation. These compounds have shown efficacy against a range of microorganisms, including pathogenic bacteria. mdpi.comnih.gov

A key feature of the antimicrobial action of nitro compounds is their requirement for bioactivation within the microbial cell. nih.govnih.gov This process is typically carried out by bacterial nitroreductases, which are flavin-dependent enzymes. nih.gov These enzymes catalyze the reduction of the nitro group (-NO2) in a stepwise manner, leading to the formation of highly reactive intermediates. nih.gov

The reduction process can proceed through one- or two-electron transfer mechanisms. nih.gov The initial reduction often forms a nitro radical anion. nih.gov Subsequent reduction steps generate nitroso and hydroxylamine (B1172632) derivatives. nih.gov These intermediates are electrophilic and can readily react with cellular macromolecules. nih.gov

The reactive intermediates generated from the bioactivation of nitro compounds are the primary agents of their antimicrobial activity. These intermediates can interact with a variety of microbial biomolecules, leading to cellular damage and death. nih.govnih.gov

Chemical Mechanisms in Collagen Cross-linking

(S)-2-Nitro-1-propanol belongs to a class of compounds known as β-nitro alcohols, which have been shown to be effective cross-linking agents for collagenous tissues. nih.govmdpi.com This property has potential applications in ophthalmology for the treatment of conditions like keratoconus, where strengthening the cornea is desired. nih.govmdpi.com

Under physiological conditions, β-nitro alcohols such as 2-nitro-1-propanol can decompose to release both formaldehyde (B43269) and nitrite (B80452). uc.edunih.gov This decomposition is a key aspect of their cross-linking mechanism. Formaldehyde is a well-known cross-linking agent that can form covalent bonds between the amino groups of lysine (B10760008) and hydroxylysine residues in adjacent collagen molecules. Nitrite, under acidic conditions, can also contribute to collagen cross-linking through diazotization reactions involving amino groups.

The dual-donor nature of 2-nitro-1-propanol makes it an effective cross-linker. The released formaldehyde and nitrite act in concert to create a network of covalent bonds within the collagen matrix, enhancing its structural integrity. uc.edunih.gov

The cross-linking induced by 2-nitro-1-propanol has a significant impact on the structure and mechanical properties of collagen. In vitro studies on corneal tissue have demonstrated that treatment with 2-nitro-1-propanol leads to a concentration-dependent increase in the thermal shrinkage temperature (Ts). mdpi.com The Ts is a measure of the thermal stability of collagen, and an increase in this value is indicative of a higher degree of cross-linking and enhanced mechanical strength. mdpi.com

Structurally, the cross-linking process can alter the organization of collagen fibrils. While direct studies on the effect of 2-nitro-1-propanol on collagen fibril diameter and D-spacing are limited, the introduction of cross-links is expected to lead to a more tightly packed and organized fibrillar network. This structural reinforcement at the molecular and fibrillar level translates to the observed improvements in the macroscopic mechanical properties of the tissue.

| Concentration of 2nprop (mM) | Change in Initial Shrinkage Temperature (ΔTi) (°C) | Change in Temperature at 50% Shrinkage (ΔT50) (°C) |

|---|---|---|

| 10 | +2.9 | +2.5 |

| 100 | +4.9 | +4.8 |

Q & A

Q. How does the nitro group in (S)-2-nitro-1-propanol influence its reactivity in Swern oxidation reactions?

- Methodological Answer : Investigate electronic effects via Hammett plots comparing nitro-substituted vs. unsubstituted propanols. Use DFT to calculate transition-state energies and Mulliken charges. Experimentally, monitor reaction kinetics via stopped-flow UV-Vis spectroscopy under varying oxalyl chloride/DMSO ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.